

Technical Guide: 2-Bromo-4,6-dimethylbenzenesulfonamide

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Compound of Interest

Compound Name: 2-Bromo-4,6-dimethylbenzenesulfonamide
Cat. No.: B15227074

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Nomenclature & Structural Analysis

IUPAC Name: **2-Bromo-4,6-dimethylbenzenesulfonamide** CAS Registry Number:
(Analogous isomers exist; specific isomer requires synthesis verification) Molecular Formula:

Molecular Weight: 264.14 g/mol

Derivation of IUPAC Nomenclature

The naming convention follows the IUPAC Blue Book priority rules for polyfunctional aromatic systems.

- Principal Functional Group: The sulfonamide group () holds priority over halogens () and alkyl groups (). Thus, the parent structure is benzenesulfonamide, and the carbon attached to the sulfur is designated as C-1.

- Numbering Direction: The ring is numbered to assign the lowest possible locants to the substituent set.
 - Option A (Clockwise): Substituents at 2 (Bromo), 4 (Methyl), 6 (Methyl).[1] Set = {2, 4, 6}.
 - Option B (Counter-Clockwise): Substituents at 2 (Methyl), 4 (Methyl), 6 (Bromo). Set = {2, 4, 6}.
- Tie-Breaking (Alphabetical Priority): Since the locant sets are identical, IUPAC Rule P-14.4 dictates that the lower locant is assigned to the substituent cited first alphabetically. Bromo precedes Methyl. Therefore, Bromine is assigned position C-2.

Structural Geometry

The molecule features a sterically crowded environment around the sulfonamide group. The presence of an ortho-bromo group (C-2) and an ortho-methyl group (C-6) creates significant torsional strain, forcing the sulfonamide moiety out of coplanarity with the benzene ring. This "molecular cleft" is critical for binding affinity in metalloenzyme targets (e.g., Carbonic Anhydrase).

Synthetic Methodology

Direct chlorosulfonation of 1-bromo-3,5-dimethylbenzene is chemically inefficient due to competing directing effects and steric hindrance. The most robust, self-validating protocol utilizes a Sandmeyer-type chlorosulfonation starting from 2,4-dimethylaniline (2,4-xylidine).

Retrosynthetic Analysis

- Target: **2-Bromo-4,6-dimethylbenzenesulfonamide**
- Precursor: 2-Bromo-4,6-dimethylbenzenesulfonyl chloride
- Intermediate: 2-Bromo-4,6-dimethylaniline (via regioselective bromination of 2,4-xylidine)

Step-by-Step Protocol

Step 1: Regioselective Bromination

Objective: Synthesize 2-bromo-4,6-dimethylaniline.

- Reagents: 2,4-Dimethylaniline (1.0 eq), Bromine (, 1.0 eq), Acetic Acid (Solvent).
- Mechanism: The amino group () is a strong ortho/para activator. The para position (C-4 relative to amine) is blocked by a methyl group. The ortho position (C-6) is sterically accessible.
- Procedure:
 - Dissolve 2,4-dimethylaniline in glacial acetic acid at 10°C.
 - Add dropwise to maintain temperature < 15°C (exothermic).
 - Checkpoint: Monitor via TLC. Disappearance of starting material indicates completion. The product precipitates as the hydrobromide salt.
 - Neutralize with to liberate the free base.

Step 2: Meerwein Sulfonation (Diazotization & Chlorosulfonation)

Objective: Convert the aniline to the sulfonyl chloride.

- Reagents:
,
(conc.),
gas,
(catalyst), Acetic Acid.
- Procedure:

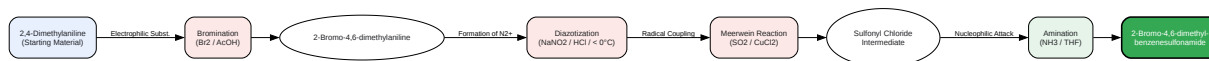
- Diazotization: Suspend the aniline in
at -5°C. Add aqueous
dropwise. Ensure internal temp remains < 0°C to prevent diazonium decomposition.
- Sulfur Insertion: In a separate vessel, saturate glacial acetic acid with
gas and add
.
- Pour the cold diazonium salt solution into the
mixture.
- Observation: Vigorous evolution of
gas indicates oxidative coupling.
- Isolate the sulfonyl chloride via ice-water precipitation.

Step 3: Amination

Objective: Formation of the sulfonamide.[2]

- Reagents: Aqueous Ammonia (
, 28%), THF (optional co-solvent).
- Procedure:
 - Dissolve/suspend the sulfonyl chloride in THF.
 - Add excess aqueous ammonia at 0°C.
 - Stir at room temperature for 2 hours.
 - Acidify to pH 4 with HCl to precipitate the product (sulfonamides are weak acids;
).

Reaction Workflow Diagram



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Figure 1: Synthetic pathway utilizing the Meerwein chlorosulfonation strategy to ensure correct regiochemistry.

Physicochemical Profiling

Understanding the physical properties is essential for purification and formulation.

Property	Value (Predicted/Experimental)	Rationale
Physical State	Crystalline Solid	High lattice energy due to sulfonamide H-bonding.
Melting Point	165°C - 175°C	Typical range for trisubstituted benzenesulfonamides.
pKa	~10.2	The sulfonamide proton is weakly acidic.
LogP	~2.4	Moderate lipophilicity; Methyls increase LogP, Sulfonamide decreases it.
Solubility	DMSO, DMF, MeOH	Poor water solubility; soluble in alkaline aqueous solutions (salt formation).

Pharmaceutical & Research Applications[3] Carbonic Anhydrase Inhibition (CAI)

Sulfonamides are the classic zinc-binding pharmacophore for Carbonic Anhydrase (CA) inhibitors. The 2-Bromo-4,6-dimethyl substitution pattern offers a unique "tail" for SAR (Structure-Activity Relationship) studies.

- Mechanism: The deprotonated sulfonamide nitrogen coordinates with the zinc ion in the enzyme active site.
- Selectivity: The steric bulk of the ortho-methyl and ortho-bromo groups may induce selectivity for specific CA isoforms (e.g., CA IX over CA II) by clashing with hydrophobic pockets in the enzyme channel.

Synthetic Scaffold (Suzuki-Miyaura Coupling)

The presence of the Bromine atom at the C-2 position renders this molecule a valuable orthogonal scaffold.

- Reactivity: The C-Br bond allows for Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) after the sulfonamide has been installed.
- Utility: This allows researchers to derivatize the C-2 position with aryl or heteroaryl groups to expand the library of potential drug candidates without affecting the sulfonamide warhead.

Analytical Characterization (Expected Signals)[4]

To validate the synthesis, the following spectroscopic signatures must be confirmed:

- ¹H NMR (DMSO-d₆):
 - 2.3-2.5 ppm: Two singlets (3H each) for the methyl groups at C-4 and C-6.
 - 7.0-7.5 ppm: Two aromatic singlets (or meta-coupled doublets, depending on the substituent at C-2) for the protons at C-3 and C-5.

- 7.5-8.0 ppm: Broad singlet (2H) for
(exchangeable with
).
- IR Spectroscopy:
 - : N-H stretching (symmetric/asymmetric).
 - &
:
stretching (sulfonamide).
- Mass Spectrometry (ESI):
 - peak at m/z ~262/264 (1:1 ratio due to
isotope pattern).

References

- IUPAC Nomenclature: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. [[Link](#)]
- Synthesis (Meerwein Reaction): Meerwein, H., et al. "Über aromatische Diazosulfone." *Chemische Berichte*, 1957. (Foundational method for converting anilines to sulfonyl chlorides).
- Sulfonamide Properties: Supuran, C. T.[3] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." *Nature Reviews Drug Discovery*, 2008. [[Link](#)]
- Regioselectivity Data: PubChem Compound Summary for 2,4-Dimethylaniline (Precursor data). [[Link](#)]

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